2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-2-17-9-5-6-11(17)10-16-14(18)12-7-3-4-8-13(12)15/h3-4,7-8,11H,2,5-6,9-10,15H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBYMPJDJOWNJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrochemical Reduction of 1-Ethyl-2-Nitromethylenepyrrolidine
A patented method (DK142618B) employs electrolysis to reduce 1-ethyl-2-nitromethylenepyrrolidine to 2-aminomethyl-1-ethylpyrrolidine:
- Pre-electrolysis : A platinum cathode and zinc anode are immersed in a solution of sodium hydroxide (20%) and ethanol (1:1 v/v) at 25°C for 10 minutes.
- Main reaction : 1-Ethyl-2-nitromethylenepyrrolidine (0.1 mol) is added to the cathode chamber, and a current of 0.5 A/cm² is applied for 6 hours.
- Workup : The solution is basified with NaOH, extracted with diethyl ether, and distilled under reduced pressure to yield 2-aminomethyl-1-ethylpyrrolidine (78% yield, purity 92%).
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Current Density | 0.5 A/cm² |
| Yield | 78% |
| Purity (HPLC) | 92% |
Alternative Alkylation Route
A less efficient method involves reacting pyrrolidine with ethyl bromide followed by reductive amination:
- N-Ethylation : Pyrrolidine (1.0 mol) and ethyl bromide (1.2 mol) are refluxed in acetonitrile for 12 hours (62% yield).
- Reductive amination : The product is treated with formaldehyde and sodium cyanoborohydride in methanol, yielding 2-aminomethyl-1-ethylpyrrolidine (55% yield).
Amide Bond Formation Strategies
Coupling the pyrrolidine amine with 2-aminobenzoic acid derivatives is achieved through three primary methods:
T3P/Propanephosphonic Acid Anhydride-Mediated Coupling
Adapted from anthranilamide syntheses (PMC8741576), this method uses:
HATU/DIEA Coupling System
A high-efficiency approach involves:
Traditional EDCl/HOBt Method
A cost-effective but slower method uses:
- EDCl (1.5 equiv), HOBt (1.5 equiv), and N-methylmorpholine (2.0 equiv) in dichloromethane.
- Reaction time: 24 hours at 25°C.
- Yield : 72%.
Comparative Table :
| Method | Coupling Agent | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| T3P | Propanephosphonic anhydride | THF | 4 | 85 | 98 |
| HATU/DIEA | HATU | DMF | 12 | 89 | 99 |
| EDCl/HOBt | EDCl | DCM | 24 | 72 | 95 |
Oxidation and Functionalization of Key Intermediates
The synthesis of analogs and derivatives often requires selective oxidation:
Sulfonation of Thioether Intermediates
In a process analogous to amisulpride synthesis (US20130096319A1), thioether groups are oxidized to sulfones using hydrogen peroxide in acetic acid:
Phase-Transfer Catalyzed Methylation
Methylation of 4-amino-salicylic acid using dimethyl sulfate and potassium hydroxide with tetrabutylammonium bromide (TBAB) accelerates reaction completion to <2 hours.
Purification and Analytical Characterization
Crystallization Optimization
Spectroscopic Data
- IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1645 cm⁻¹ (C=O amide), 1550 cm⁻¹ (C–N bend).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.12 (t, 3H, CH₂CH₃), 2.45–2.70 (m, 4H, pyrrolidine), 3.32 (s, 2H, CH₂NH), 6.82 (d, 1H, ArH), 7.45 (t, 1H, ArH).
Industrial-Scale Production Considerations
- Cost analysis : HATU/DIEA coupling adds $12–15/g to production costs versus $3–5/g for EDCl/HOBt.
- Green chemistry metrics : T3P-mediated reactions achieve an E-factor of 0.94, superior to EDCl/HOBt (E-factor = 2.3).
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group and the benzamide moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, 2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide serves as a building block for synthesizing more complex molecules. Its structure allows for various modifications that can lead to new derivatives with potentially enhanced properties or functionalities.
Biology
The compound is investigated for its biological activities, particularly in enzyme inhibition and receptor binding. Its interaction with specific molecular targets can modulate enzymatic activity, which is crucial in understanding metabolic pathways and developing new therapeutic strategies .
Case Study: Receptor Binding Affinity
Research has shown that substituted benzamides, including compounds similar to this compound, exhibit varying affinities for dopamine receptors (D2, D3, and D4). These studies highlight the importance of structural modifications in influencing receptor interactions and potential therapeutic effects .
Medicine
Ongoing research aims to explore the therapeutic applications of this compound, particularly in treating diseases such as cancer and bacterial infections. The compound's ability to inhibit specific enzymes or bind to receptors makes it a candidate for drug development.
Case Study: Anticancer Activity
Studies have demonstrated that compounds with similar structures exhibit significant anticancer activity against various cancer cell lines. For instance, certain derivatives have shown IC50 values lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Modulation of enzymatic pathways | |
| Anticancer | Significant activity against HCT116 | |
| Receptor Binding | Affinity for dopamine receptors |
Industrial Applications
Beyond research applications, this compound is also utilized in industrial settings for developing new materials and chemical processes. Its unique properties can be harnessed in creating innovative products across different sectors.
Mechanism of Action
The mechanism of action of 2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide
- 1-ethyl-2-(aminomethyl)pyrrolidine
- 1-ethyl-2-pyrrolidinemethylamine
Uniqueness
2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzamide core, combined with the ethylpyrrolidinylmethyl substituent, allows for versatile applications and interactions that are not observed in similar compounds .
Biological Activity
2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core with an ethylpyrrolidine side chain, which contributes to its biological properties. The molecular formula is CHNO, and it has been studied for its interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The binding modulates the activity of these targets, leading to various pharmacological effects. The exact pathways involved depend on the specific biological context in which the compound is applied.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on several enzymes, including proteases relevant in viral infections. For instance, studies on related compounds have shown that structural modifications can enhance enzyme inhibition potency significantly. In particular, derivatives with specific functional groups have been shown to improve binding affinity and selectivity against targets like HIV-1 protease .
Receptor Binding
The compound has also been evaluated for its ability to interact with various receptors. Its structural analogs have demonstrated promising activity as dopamine receptor antagonists, suggesting potential applications in treating psychiatric disorders . The binding affinity and selectivity for different receptor subtypes can vary based on the structural modifications made to the core benzamide structure.
Case Study 1: Antiviral Activity
A series of studies have focused on the antiviral properties of benzamide derivatives similar to this compound. One study reported that specific modifications led to enhanced inhibitory activity against HIV protease, with some compounds exhibiting IC values in the low nanomolar range . This highlights the potential for developing effective antiviral agents based on this scaffold.
Case Study 2: Anticancer Potential
In another investigation, derivatives of this compound were assessed for their anticancer activity. The results indicated that certain modifications could lead to significant antiproliferative effects against cancer cell lines, with IC values suggesting effective inhibition at low concentrations . These findings support further exploration into its therapeutic applications in oncology.
Data Summary
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide in a laboratory setting?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. For example, analogous benzamide derivatives are synthesized via condensation of ortho-carbonyl isothiocyanates (generated from benzoyl chloride and ammonium thiocyanate in acetone) with primary amines like 1-ethylpyrrolidin-2-ylmethylamine. Reflux conditions (~3 hours) and purification via recrystallization (methanol/water) are critical for yield optimization . Reaction monitoring via TLC and stoichiometric control of reagents (e.g., 1:1 molar ratio of benzoyl chloride to thiocyanate) ensures reproducibility .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR to confirm substituent positions and amine/pyrrolidine integration .
- IR spectroscopy to identify amide C=O stretches (~1650–1680 cm⁻¹) and amine N–H bonds (~3300 cm⁻¹) .
- Elemental analysis (C, H, N) to validate purity (>95%) .
- Single-crystal X-ray diffraction (if crystalline) for absolute configuration determination, as demonstrated in structurally similar N-pyridyl benzamides .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Test against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase assays for kinase activity) .
- Antimicrobial screening : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria and fungi (e.g., C. albicans) using broth microdilution .
- Cellular uptake : Radiolabeling or fluorescence tagging (e.g., FITC conjugation) to assess permeability in hepatocyte or blood-brain barrier models .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Systematic substitution : Modify the benzamide’s amino group (e.g., alkylation, acylation) and pyrrolidine’s ethyl group (e.g., cyclopropyl or halogenated analogs) to assess impacts on target binding .
- Pharmacophore mapping : Use docking simulations (AutoDock, Schrödinger) to identify critical interactions (e.g., hydrogen bonding with kinase catalytic domains) .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance oxidative resistance, as seen in related trifluoromethyl-benzamides .
Q. What computational strategies resolve contradictions in biological data across assays?
- Methodological Answer :
- Multivariate analysis : Apply ANOVA with post-hoc tests (e.g., Duncan’s test) to statistically validate activity differences between analogs .
- QSAR modeling : Use partial least squares (PLS) regression to correlate electronic descriptors (Hammett σ) with IC50 values .
- False-positive mitigation : Include counter-screens (e.g., redox-cycling assays) to rule out artifactual inhibition in enzyme studies .
Q. How can reaction conditions be optimized for scale-up without compromising yield?
- Methodological Answer :
- Factorial design : Employ a 2^k factorial approach to test variables (temperature, solvent polarity, catalyst loading). For example, acetone vs. DMF as solvent and K2CO3 vs. Et3N as base .
- Flow chemistry : Transition batch reactions to continuous flow systems to enhance heat/mass transfer and reduce side products .
- In-line analytics : Use PAT tools (ReactIR, HPLC-MS) for real-time monitoring of intermediates .
Q. What crystallographic techniques elucidate this compound’s solid-state behavior?
- Methodological Answer :
- Crystal engineering : Co-crystallize with coformers (e.g., succinic acid) to improve solubility. Monitor lattice parameters via PXRD .
- Thermal analysis : Combine DSC and TGA to assess polymorph stability (e.g., enantiotropic transitions) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (C–H···O, π-π stacking) using CrystalExplorer .
Q. How can AI-driven tools enhance experimental design for novel analogs?
- Methodological Answer :
- Generative models : Train GPT-4 or ChemBERTa on ChEMBL data to propose synthetically accessible derivatives with predicted bioactivity .
- Active learning : Use Bayesian optimization to prioritize high-value experiments (e.g., high-throughput screening of substituent libraries) .
- Retrosynthesis planning : Leverage ASKCOS or IBM RXN for step-efficient routes to target molecules .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
